

Section 1: Compound Identity and Physicochemical Properties

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Compound of Interest

Compound Name: *N*-methyl-*N*-(4-morpholin-4-ylbenzyl)amine

Cat. No.: B065568

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N-methyl-N-(4-morpholin-4-ylbenzyl)amine is a synthetic organic compound featuring a central benzylamine core substituted with a methyl group on the nitrogen and a morpholine ring at the para position of the phenyl ring.

Chemical Structure:

Caption: Chemical structure of **N-methyl-N-(4-morpholin-4-ylbenzyl)amine**.

Core Properties Summary:

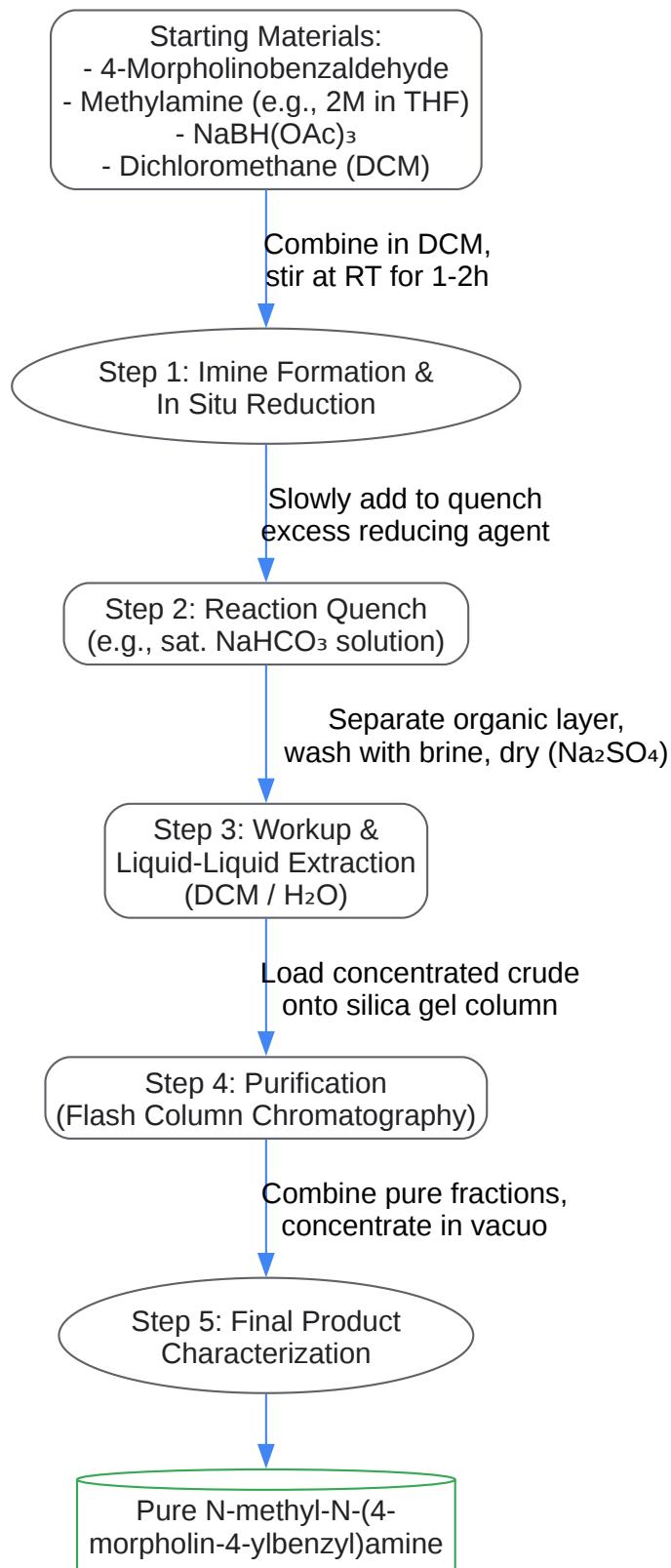
Property	Value	Source
IUPAC Name	N-methyl-N-(4-morpholin-4-ylbenzyl)amine	-
CAS Number	179328-22-4	[1]
Molecular Formula	C ₁₂ H ₁₈ N ₂ O	Calculated
Molecular Weight	206.28 g/mol	Calculated
Appearance	Predicted: Colorless to yellow oil or low-melting solid	Inferred
pKa (Conjugate Acid)	Predicted: ~8.5 - 9.5	Inferred from similar tertiary amines
LogP	Predicted: ~1.5 - 2.5	Inferred from structural analogs

Section 2: Synthesis and Purification Protocol

The most direct and efficient synthesis of **N-methyl-N-(4-morpholin-4-ylbenzyl)amine** is through the reductive amination of 4-morpholinobenzaldehyde with methylamine.[\[2\]](#)[\[3\]](#) This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.[\[4\]](#)

Rationale for Method Selection: Reductive amination is a cornerstone of amine synthesis in medicinal chemistry due to its high efficiency, broad substrate scope, and operational simplicity.[\[3\]](#)[\[4\]](#) The choice of reducing agent is critical. While sodium borohydride (NaBH₄) can be used, it can also reduce the starting aldehyde.[\[2\]](#) A milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is preferred as it selectively reduces the imine intermediate over the carbonyl group, leading to higher yields and purity.[\[2\]](#)[\[5\]](#)

Proposed Synthesis Workflow:

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Caption: Proposed workflow for synthesis and purification.

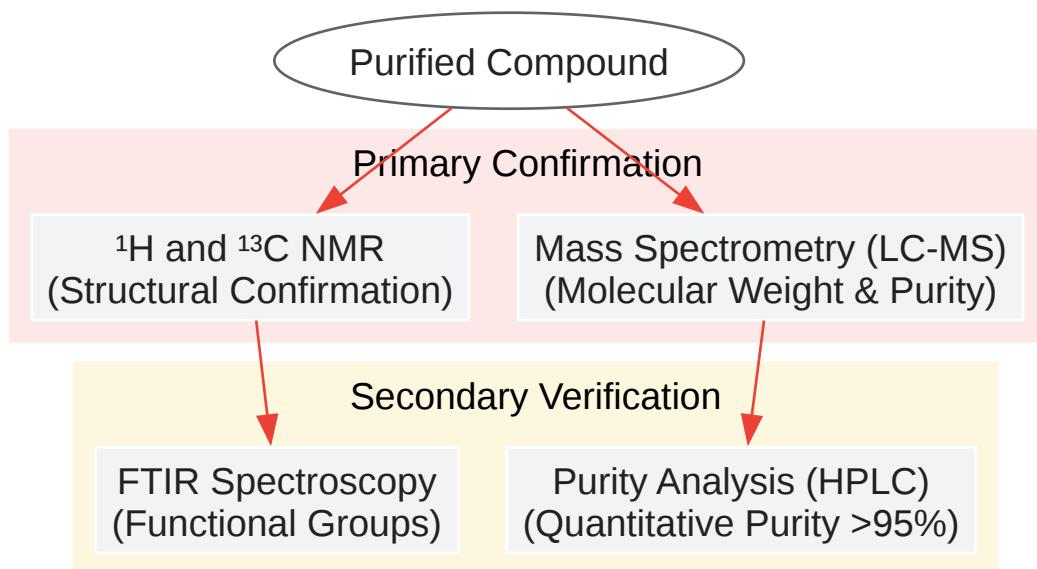
Detailed Experimental Protocol:

- Reaction Setup: To a solution of 4-morpholinobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask under an inert atmosphere (N_2), add methylamine (1.2 eq, e.g., as a 2.0 M solution in THF). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
- Reduction: Add sodium triacetoxyborohydride ($NaBH(OAc)_3$) (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic. Allow the reaction to stir at room temperature for 3-6 hours, monitoring progress by TLC or LC-MS.
- Workup: Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate ($NaHCO_3$). Stir vigorously for 20 minutes. Transfer the mixture to a separatory funnel and separate the layers.
- Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 0-10% methanol in dichloromethane) to isolate the pure **N-methyl-N-(4-morpholin-4-ylbenzyl)amine**.

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Analytical Workflow:



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Caption: Standard analytical workflow for compound validation.

Expected Analytical Data:

- ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet, ~2.2-2.4 ppm), the benzylic methylene protons (a singlet, ~3.4-3.6 ppm), the aromatic protons on the benzene ring (two doublets, ~6.8-7.3 ppm), and the methylene protons of the morpholine ring (two triplets, ~2.8-3.2 ppm and ~3.7-3.9 ppm).
- ¹³C NMR (Carbon NMR): The spectrum should display the correct number of unique carbon signals corresponding to the structure, including signals for the N-methyl, benzylic CH₂, aromatic carbons, and morpholine carbons.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent [M+H]⁺ ion at m/z 207.29, confirming the molecular weight.
- Purity Assessment (HPLC): A reverse-phase HPLC analysis should indicate a purity of ≥95% for use in biological or further chemical assays.

Section 4: Potential Biological and Pharmacological Relevance

While no specific biological activity has been documented for **N-methyl-N-(4-morpholin-4-ylbenzyl)amine** in peer-reviewed literature, its structural motifs are prevalent in pharmacologically active compounds.

- The Morpholine Moiety: The morpholine ring is a common heterocycle in medicinal chemistry, often introduced to improve aqueous solubility, metabolic stability, and pharmacokinetic profiles.^[6] It is a structural component in numerous approved drugs, including kinase inhibitors and receptor antagonists.^[6]
- The Benzylamine Scaffold: Substituted benzylamines are a versatile class of compounds that can interact with a wide range of biological targets, particularly in the central nervous system.^[7] They often serve as key building blocks for therapeutic agents.^[7]

The combination of these two pharmacophores suggests that **N-methyl-N-(4-morpholin-4-ylbenzyl)amine** could be a valuable candidate for screening in various drug discovery programs, particularly those targeting CNS receptors or kinases. It may be used as a biochemical reagent for life science research.^[8]

Section 5: Safety and Handling

No specific toxicity data is available for this compound. Therefore, it must be handled with the standard precautions applicable to novel research chemicals and tertiary amines.

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors. Avoid direct contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

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